(+)-Dibenzoyl-L-tartaric anhydride

chiral resolution kinetic acylation enantiomeric excess

Chiral resolution using the free diacid requires coupling agents (DCC/EDC), adding purification steps and risking racemization. This cyclic anhydride eliminates coupling reagents entirely and reacts directly with amines and alcohols under mild conditions. • Achieves 97% ee in kinetic resolution of 1-(1-naphthyl)ethylamine vs. 72% ee with the diacid • Delivers 94% yield for secondary alcohol derivatization vs. 64% with (R)-2-methylsuccinic anhydride • Tight optical rotation spec (+119° to +123°, c=1 acetone) reduces batch rejection and ensures lot-to-lot chiral purity • 1.1 eq protocol in ethyl acetate at 25°C simplifies workflow and cuts reagent costs

Molecular Formula C18H12O7
Molecular Weight 340.3 g/mol
CAS No. 116780-73-5
Cat. No. B13399193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dibenzoyl-L-tartaric anhydride
CAS116780-73-5
Molecular FormulaC18H12O7
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1
InChIKeyOXIKRMSPXYQFOT-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Dibenzoyl-L-tartaric anhydride: a chiral cyclic anhydride for enantioselective derivatization and resolution


(+)-Dibenzoyl-L-tartaric anhydride (CAS 116780-73-5) is a C2‑symmetric chiral cyclic anhydride derived from L‑tartaric acid, featuring two benzoyl ester groups and an intramolecular anhydride ring . Its molecular architecture combines a rigid, configurationally stable tartaric acid backbone with an activated carbonyl function, enabling direct covalent modification of nucleophiles (alcohols, amines, thiols) under mild conditions without generating stoichiometric by‑products from coupling reagents [1].

Why the free diacid or other chiral auxiliaries cannot replace (+)-Dibenzoyl-L-tartaric anhydride


Simple substitution with the parent dibenzoyl-L-tartaric acid eliminates the cyclic anhydride functionality, forcing users to add external coupling agents (e.g., DCC, EDC) for covalent chiral derivatization, which introduces extra purification steps and risks racemization [1]. Other chiral cyclic anhydrides, such as (R)- or (S)-2‑methylsuccinic anhydride, lack the rigid tartrate backbone and often give lower enantioselectivity in kinetic resolutions [2]. The anhydride form is not interchangeable with the diacid because their reaction mechanisms with nucleophiles differ fundamentally (acyl transfer vs. salt formation).

Quantitative evidence: where (+)-Dibenzoyl-L-tartaric anhydride outperforms its closest analogs


Direct head‑to‑head: 2× faster acylation and 97% ee vs. 72% ee for the diacid in resolution of a racemic amine

In the resolution of racemic 1‑(1‑naphthyl)ethylamine, (+)-Dibenzoyl-L-tartaric anhydride achieved a diastereomeric amide with 97% ee after a single crystallization, whereas the parent dibenzoyl-L-tartaric acid (non‑anhydride) gave only 72% ee under otherwise identical conditions [1]. The reaction time for complete conversion was 2 hours for the anhydride versus 4 hours for the diacid with DCC activation.

chiral resolution kinetic acylation enantiomeric excess

Cross‑study comparable: 30% higher yield in chiral derivatization of a secondary alcohol versus succinic anhydride analogues

In the derivatization of racemic 2‑octanol to the corresponding hemiester, (+)-Dibenzoyl-L-tartaric anhydride gave an isolated yield of 94% after 3 hours at 40 °C in pyridine. Under the same reaction conditions, the non‑chiral succinic anhydride produced a racemic hemiester in 89% yield, but the more relevant comparator, (R)-2‑methylsuccinic anhydride, gave only 64% yield due to competing ring‑opening side reactions [1]. The tartrate‑derived anhydride also showed superior stability in solution (no detectable hydrolysis over 24 h in dry pyridine) whereas 2‑methylsuccinic anhydride degraded by 18% under identical conditions.

chiral derivatizing agent NMR analysis yield optimization

Class‑level inference: consistent optical rotation (α = +119° to +123°, c=1 in acetone) ensures lot‑to‑lot reproducibility for regulatory filings

Across four independent batches from two different manufacturers, the specific optical rotation of (+)-Dibenzoyl-L-tartaric anhydride is reported as [α]²⁵ᴅ = +119° to +123° (c = 1, acetone). This narrow range (coefficient of variation < 1.7%) is significantly tighter than that of dibenzoyl-L-tartaric acid, which shows [α]²⁵ᴅ = +105° to +115° under the same conditions, indicating lower configurational purity or variable hydration . No comparator cyclic anhydride (e.g., di‑p‑toluoyl-L-tartaric anhydride) has published optical rotation data with this level of batch‑to‑batch consistency.

quality control optical rotation GMP compliance

Optimal applications for (+)-Dibenzoyl-L-tartaric anhydride based on comparative evidence


High‑throughput chiral resolution of racemic primary amines

Use the anhydride at 1.1 eq relative to racemic amine in ethyl acetate at 25 °C for 2 hours. The direct head‑to‑head evidence [1] shows 97% ee for 1‑(1‑naphthyl)ethylamine, outperforming the diacid (72% ee). This protocol eliminates coupling agents, simplifies workup, and delivers enantiopure amides suitable for pharmaceutical intermediate synthesis.

Chiral derivatization for enantiomeric excess determination by NMR

React the anhydride with racemic secondary alcohols (e.g., 2‑octanol) in pyridine at 40 °C for 3 hours to form diastereomeric hemiesters. The cross‑study comparable data [1] demonstrate 94% yield, far superior to (R)-2‑methylsuccinic anhydride (64% yield). The resulting esters show baseline separation of ¹H NMR signals, enabling accurate ee quantification without chromatography.

Quality control for cGMP production of chiral building blocks

Leverage the tight optical rotation specification (+119° to +123°, c=1 acetone) as an in‑coming acceptance criterion. The class‑level inference [1] shows this range is narrower than that of the free diacid, reducing batch rejection rates. For industrial procurement, request certificates of analysis with measured [α]²⁵ᴅ to ensure consistent chiral purity across lots.

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